Bis(nonylphenyl)amine
Description
Bis(nonylphenyl)amine (CAS 36878-20-3, molecular formula C₃₀H₄₇N, molecular weight ~421.7 g/mol) is a high-molecular-weight alkylated diphenylamine widely used as an antioxidant in lubricants and functional fluids . Its structure features two nonylphenyl groups attached to a central amine nitrogen. The nonyl chains (C₉H₁₉) enhance solubility in mineral and synthetic base oils, making it effective in controlling thermo-oxidative degradation and viscosity increase in high-temperature applications . Commercial products like SONGNOX® L670 leverage its nitrogen-rich composition to terminate free radical chains, extending lubricant service life .
Properties
CAS No. |
52033-71-3 |
|---|---|
Molecular Formula |
C30H47N |
Molecular Weight |
421.7 g/mol |
IUPAC Name |
2-nonyl-N-(2-nonylphenyl)aniline |
InChI |
InChI=1S/C30H47N/c1-3-5-7-9-11-13-15-21-27-23-17-19-25-29(27)31-30-26-20-18-24-28(30)22-16-14-12-10-8-6-4-2/h17-20,23-26,31H,3-16,21-22H2,1-2H3 |
InChI Key |
DMLQDPIAVJTTKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=CC=CC=C1NC2=CC=CC=C2CCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(nonylphenyl)amine is typically synthesized through the alkylation of diphenylamine with nonene. The reaction involves the use of a catalyst, such as an acid or a base, to facilitate the addition of nonyl groups to the phenyl rings of diphenylamine. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale alkylation processes. The reaction is conducted in reactors where diphenylamine and nonene are mixed in the presence of a catalyst. The reaction mixture is then subjected to purification processes, such as distillation and crystallization, to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Bis(nonylphenyl)amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: It can undergo substitution reactions where the nonyl groups are replaced with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Catalysts like Lewis acids (e.g., aluminum chloride) are often employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various alkyl or aryl-substituted diphenylamines.
Scientific Research Applications
Antioxidant in Industrial Lubricants
Overview:
BNPA is primarily used as an antioxidant in industrial lubricants. Its effectiveness in enhancing oxidative stability makes it a valuable additive in formulations designed to withstand high temperatures and oxidative environments.
Research Findings:
A study evaluated the performance of BNPA alongside other antioxidants, specifically 2,6-di-tert-butyl phenol, using the Rotary Bomb Oxidation Test (RBOT). The results indicated that while BNPA did not significantly enhance the oxidation induction time of trimethylolpropane trioleate (TMPTO), its combination with other antioxidants showed a synergistic effect, improving oxidation stability when used together .
Table 1: Oxidation Induction Time of TMPTO with Antioxidants
| Antioxidant Combination | Oxidation Induction Time (minutes) |
|---|---|
| DTBP (Maximum) | 99 |
| BNPA (Minimum) | 16 |
| DTBP (Maximum) + BNPA (Minimum) | 154 |
| BNPA (Maximum) + DTBP (Minimum) | Lower than DTBP maximum alone |
Ecological Impact and Toxicity Assessment
Ecological Concerns:
The ecological assessment of BNPA indicates that it has minimal bioaccumulation potential due to its physical-chemical properties. Studies suggest that compounds similar to BNPA exhibit low toxicity to aquatic organisms, with no significant adverse effects observed in various toxicity tests .
Human Health Perspective:
From a human health standpoint, recent assessments have indicated that BNPA poses little concern for human exposure. The compound has been evaluated for mutagenicity and carcinogenicity, showing negative results across several tests . The Canadian Screening Assessment highlighted that while some substituted diphenylamines can exhibit toxicity, BNPA's profile suggests it does not accumulate significantly in biological systems .
Case Studies and Regulatory Insights
Case Study: Canadian Screening Assessment
The Canadian government conducted a detailed screening assessment on substituted diphenylamines, including BNPA. The assessment concluded that these compounds generally exhibit low bioavailability and minimal ecological risk. The findings were based on empirical data and modeled results from various studies up to 2016 .
Regulatory Considerations:
The European Chemicals Agency (ECHA) has also documented the registration dossier for BNPA, emphasizing its applications and safety evaluations. It is classified under substances with specific regulations due to its industrial use and potential environmental impact .
Mechanism of Action
The primary mechanism by which bis(nonylphenyl)amine exerts its effects is through its antioxidant activity. It inhibits oxidation processes by donating hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The molecular targets and pathways involved include the stabilization of free radicals and the prevention of chain reactions that lead to oxidation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Bis(nonylphenyl)amine belongs to the alkylated diphenylamine family, which includes derivatives with varying alkyl substituents. Below is a detailed comparison with structurally analogous antioxidants:
Table 1: Key Properties of this compound and Analogues
Structural and Functional Differences
Alkyl Chain Length and Solubility: this compound’s long nonyl chains improve solubility in nonpolar base oils compared to shorter alkyl analogues like butylated diphenylamine. This enhances its dispersion in synthetic lubricants . Octylated diphenylamine (SONGNOX® L570) offers a balance of solubility and nitrogen content, suitable for mixed-base oils .
Thermo-Oxidative Stability: Bis(4-(2-phenylpropan-2-yl)phenyl)amine exhibits superior thermal stability (>250°C) due to steric hindrance from tert-phenyl groups, which protect the amine group from oxidation . this compound, while stable up to ~200°C, may decompose faster under extreme conditions due to linear alkyl chains .
Mechanism of Action: this compound acts primarily as a chain-terminating antioxidant, donating hydrogen atoms to neutralize free radicals . Compounds like N,N′-Bis(4-butylphenyl)benzene-1,4-diamine may also act as metal deactivators, reducing catalytic oxidation by metal ions .
Regulatory and Safety Profiles: this compound’s H350 classification restricts its use in consumer products, whereas octylated/butylated mixtures (SONGNOX® L570) are FDA-approved for food-grade applications . Bis(4-(2-phenylpropan-2-yl)phenyl)amine lacks extensive toxicity data but is presumed safer due to lower volatility .
Performance in Lubricants
- Viscosity Control: this compound outperforms butylated analogues in suppressing sludge formation, as evidenced by its use in premium engine oils like ENGINE OIL-V+Supreme 0W/40 .
- Synergy with Additives: Unlike ZDDP (anti-wear) or CaSulf (detergent), this compound focuses on oxidation inhibition, often complementing these additives in formulations .
Biological Activity
Bis(nonylphenyl)amine (BNPA) is an organic compound with the chemical formula . It is primarily used as an antioxidant in various industrial applications, particularly in rubber production and lubricants. Understanding its biological activity is crucial due to its potential environmental impact and health implications. This article reviews the biological activity of BNPA, summarizing research findings, case studies, and relevant data.
BNPA is a member of the diphenylamine family, characterized by its nonylphenyl groups. Its structure can be represented as follows:
Table 1: Basic Properties of this compound
| Property | Value |
|---|---|
| Molecular Weight | 453.70 g/mol |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Insoluble in water |
| Density | Variable |
Antioxidant Properties
BNPA exhibits significant antioxidant properties, which make it valuable in preventing oxidative stress in various materials. It functions by scavenging free radicals, thereby protecting against oxidative damage. This property is particularly beneficial in rubber products, where it helps to prolong service life and maintain performance.
Toxicological Studies
Research indicates that BNPA may pose health risks upon exposure. A study highlighted that similar compounds in the diphenylamine family could lead to reproductive toxicity and developmental issues in rodents . Furthermore, long-term exposure to BNPA has been linked to skin irritation and potential allergic reactions.
Environmental Impact
BNPA's persistence in the environment raises concerns regarding its ecological effects. It can bioaccumulate in aquatic organisms, leading to toxic effects on wildlife. For instance, studies have shown that derivatives of BNPA can be lethal to fish at low concentrations . The degradation products of BNPA also have been implicated in harmful ecological interactions.
Case Studies
- Aquatic Toxicity : Research demonstrated that BNPA derivatives exhibited high toxicity levels in aquatic environments, with lethal concentrations (LC50) significantly affecting fish populations .
- Reproductive Toxicity in Rodents : A study conducted by ANSES found that exposure to diphenylamines, including BNPA, negatively impacted fertility and development in rodent models .
- Skin Irritation : Short-term exposure studies indicated that BNPA could cause skin irritation and allergic responses upon repeated contact .
Table 2: Summary of Biological Effects of this compound
Regulatory Status
The European Chemicals Agency (ECHA) has classified BNPA under various regulatory frameworks due to its hazardous nature. It is essential for industries using BNPA to comply with safety regulations and conduct risk assessments to mitigate exposure risks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
